1,1'-(1,4-Phenylene)bis(3-methyl-1H-indole)
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Overview
Description
1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) is a chemical compound that belongs to the class of indole derivatives Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) typically involves the reaction of 1,4-phenylenediamine with 3-methylindole under specific conditions. One common method includes:
Reactants: 1,4-phenylenediamine and 3-methylindole.
Solvent: Acetonitrile.
Catalyst: Palladium on carbon (Pd/C).
Reaction Conditions: The mixture is heated under reflux for several hours to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole compounds.
Scientific Research Applications
1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,3-Phenylene)bis(3-methyl-1H-indole): Similar structure but with a 1,3-phenylene bridge.
1,1’-(1,4-Phenylene)bis(1H-indole): Lacks the methyl groups on the indole rings.
1,1’-(1,4-Phenylene)bis(2-methyl-1H-indole): Methyl groups positioned at the 2-position of the indole rings.
Uniqueness
1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) is unique due to its specific structural arrangement, which can influence its reactivity and interactions with biological targets. The presence of methyl groups at the 3-position of the indole rings can enhance its stability and biological activity compared to similar compounds.
Properties
CAS No. |
918163-15-2 |
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Molecular Formula |
C24H20N2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-methyl-1-[4-(3-methylindol-1-yl)phenyl]indole |
InChI |
InChI=1S/C24H20N2/c1-17-15-25(23-9-5-3-7-21(17)23)19-11-13-20(14-12-19)26-16-18(2)22-8-4-6-10-24(22)26/h3-16H,1-2H3 |
InChI Key |
JCPMDNCAEIJUND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C3=CC=C(C=C3)N4C=C(C5=CC=CC=C54)C |
Origin of Product |
United States |
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